molecular formula C6H12N4 B1417852 2-(4-Ethyl-4H-1,2,4-triazol-3-yl)ethanamine CAS No. 936940-57-7

2-(4-Ethyl-4H-1,2,4-triazol-3-yl)ethanamine

Cat. No. B1417852
M. Wt: 140.19 g/mol
InChI Key: DWLZOAQNIPAAFO-UHFFFAOYSA-N
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Description

“2-(4-Ethyl-4H-1,2,4-triazol-3-yl)ethanamine” is a compound that contains the 1,2,4-triazole ring in its structure . This compound is characterized by multidirectional biological activity . It is sold as a dihydrochloride hydrate by Sigma-Aldrich .


Synthesis Analysis

New 2-(4-(2-(dimethylamino)ethyl)-4H-1,2,4-triazol-3-yl)pyridine derivatives have been synthesized and evaluated for their in vitro cytotoxicity against various cancer cell lines . The structure-activity relationships revealed that the dimethylaminoethyl group was crucial for high activity .


Molecular Structure Analysis

The molecular formula of “2-(4-Ethyl-4H-1,2,4-triazol-3-yl)ethanamine” is C6H12N4 . Triazoles are five-membered rings, which contain two carbon and three nitrogen atoms . According to the position of nitrogen atoms, triazoles exist in two isomeric forms - 1,2,3-triazole and 1,2,4-triazole .


Chemical Reactions Analysis

The compound “2-(4-Ethyl-4H-1,2,4-triazol-3-yl)ethanamine” is a part of the 1,2,4-triazole family. The SAR analysis showed that compounds containing a benzyl group in the 4-position of the 1,2,4-triazole inhibited the growth of Gram-positive bacteria more strongly than 4-phenyl derivatives .


Physical And Chemical Properties Analysis

The empirical formula of “2-(4-Ethyl-4H-1,2,4-triazol-3-yl)ethanamine” is C6H16Cl2N4O, and its molecular weight is 231.12 . It is sold as a solid form .

Scientific Research Applications

Antioxidant Properties

  • Synthesis and Characterization : The synthesis of new triazoles, including structures related to 2-(4-Ethyl-4H-1,2,4-triazol-3-yl)ethanamine, was examined. These compounds showed promising antioxidant activities. (Sancak, Ünver, Ünlüer, Düğdü, & Kör, 2012)

  • Antioxidant Properties of Novel Triazoles : Similar research was conducted with triazoles showing high degrees of antioxidant activity. (Ünver, Meydanal, Sancak, Ünlüer, Ustabaş, & Düğdü, 2011)

Structural Characterization and Properties

  • Molecular Geometry and Vibrational Frequencies : A study on the synthesis and structural characterization of triazole compounds revealed their molecular geometry and vibrational frequencies. (Düğdü, Ünver, Ünlüer, Tanak, Sancak, Köysal, & Işık, 2013)

  • Coordination Polymers and Structural Analysis : Coordination polymers derived from 1,2,4-triazole ligands were developed, highlighting the potential for constructing novel frameworks. (Hu, Wang, Qian, Peng, & Huang, 2016)

  • Synthesis and Structural Studies : The structural features of different triazole derivatives were characterized using X-ray diffraction and other spectroscopic methods. (Şahin, Kantar, Şaşmaz, Gümrükçüoğlu, & Büyükgüngör, 2014)

Antimicrobial and Biological Activities

  • Antimicrobial Activity of Triazole Derivatives : The synthesis and evaluation of the antimicrobial activity of novel triazole derivatives were conducted, showing potential as antibacterial agents. (Kumbhare, Kumar, Dadmal, Kosurkar, & Appalanaidu, 2013)

  • Cancer Cell Migration and Growth Inhibition : Triazole derivatives were synthesized and tested for their effects on cancer cell migration and growth, showing potential in cancer therapy. (Šermukšnytė, Kantminienė, Jonuškienė, Tumosienė, & Petrikaitė, 2022)

Future Directions

Compounds containing the 1,2,4-triazole ring, such as “2-(4-Ethyl-4H-1,2,4-triazol-3-yl)ethanamine”, are being extensively researched for their antibacterial potential . The global spread of drug resistance in bacteria necessitates the development of new potent and safe antimicrobial agents . Therefore, further investigations on this scaffold to harness its optimum antibacterial potential are warranted .

properties

IUPAC Name

2-(4-ethyl-1,2,4-triazol-3-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N4/c1-2-10-5-8-9-6(10)3-4-7/h5H,2-4,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWLZOAQNIPAAFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=NN=C1CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Ethyl-4H-1,2,4-triazol-3-yl)ethanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-Ethyl-4H-1,2,4-triazol-3-yl)ethanamine
Reactant of Route 2
2-(4-Ethyl-4H-1,2,4-triazol-3-yl)ethanamine
Reactant of Route 3
2-(4-Ethyl-4H-1,2,4-triazol-3-yl)ethanamine
Reactant of Route 4
2-(4-Ethyl-4H-1,2,4-triazol-3-yl)ethanamine
Reactant of Route 5
2-(4-Ethyl-4H-1,2,4-triazol-3-yl)ethanamine
Reactant of Route 6
2-(4-Ethyl-4H-1,2,4-triazol-3-yl)ethanamine

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